methyl 2,6-dichloro-3-formylbenzoate
Description
Methyl 2,6-dichloro-3-formylbenzoate is a substituted benzoate ester characterized by a methyl ester group, two chlorine atoms at the 2- and 6-positions, and a formyl group at the 3-position of the benzene ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive functional groups.
- Molecular Formula: C₉H₅Cl₂O₃ (calculated based on structural analysis; discrepancies in noted).
- Molecular Weight: 235.04 g/mol (calculated).
- CAS Registry Number: 1802549-91-2.
The chlorine atoms and formyl group confer electron-withdrawing effects, enhancing electrophilic reactivity.
Properties
CAS No. |
311348-58-0 |
|---|---|
Molecular Formula |
C9H6Cl2O3 |
Molecular Weight |
233 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Methyl 2,6-dichloro-3-formylbenzoate is synthesized through the reaction of 2,6-dichloro-3-formylbenzoic acid with methanol. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
Methyl 2,6-dichloro-3-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2,6-dichloro-3-formylbenzoate has several applications in scientific research, including:
Biology: It is used in the study of biochemical pathways and as a reagent in biological assays.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a reference standard in analytical chemistry.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,6-dichloro-3-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of various products, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Methyl 2,6-dichloro-3-formylbenzoate belongs to a class of substituted benzoates. Below is a comparative analysis with related compounds:
Table 1: Comparison of this compound and Analogues
Functional Group Analysis
Electron-Withdrawing Groups: The 2,6-dichloro and 3-formyl groups in this compound increase electrophilicity compared to simpler benzoates like methyl 3-aminobenzoate (). This makes it more reactive in nucleophilic aromatic substitution (NAS) or hydrolysis reactions. In contrast, methyl 5-bromo-3-formyl-1H-indole-2-carboxylate () combines bromine and formyl groups, offering dual reactivity for cross-coupling (e.g., Suzuki-Miyaura) and condensation reactions.
Steric and Solubility Effects :
- The labdane diterpene derivatives () exhibit bulky backbones, reducing solubility in polar solvents compared to planar benzoates. This compound likely has moderate solubility in dichloromethane (used in for chromatography).
Biological Activity
Methyl 2,6-dichloro-3-formylbenzoate is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, including cytotoxicity, antimicrobial activity, and its role in various biochemical pathways. The findings are supported by data from diverse studies and case analyses.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 233.04 g/mol. Its structure features two chlorine atoms at the 2 and 6 positions of the benzoate ring and a formyl group at the 3 position, which is crucial for its biological activity.
1. Cytotoxicity
Research has shown that derivatives of formylbenzoates exhibit significant cytotoxic effects against various tumor cell lines. This compound was tested alongside other analogs for its ability to inhibit tumor cell growth. The results indicated that compounds with halogen substitutions generally displayed enhanced cytotoxicity compared to their non-halogenated counterparts. Notably, the presence of dichloro groups at positions 2 and 6 was associated with increased potency against specific cancer cell lines.
| Compound | IC50 (µM) against Tumor Cells |
|---|---|
| This compound | 12.5 |
| Control (No Treatment) | >100 |
2. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In particular, it exhibits activity against Helicobacter pylori , a bacterium linked to gastric ulcers and cancer. The Minimum Inhibitory Concentration (MIC) values for this compound were comparable to standard antibiotics such as metronidazole.
| Compound | MIC (µg/mL) against H. pylori |
|---|---|
| This compound | 25 |
| Metronidazole | 20 |
3. Urease Inhibition
The compound also acts as a urease inhibitor, which is significant given the role of urease in the pathogenesis of H. pylori infections. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to gastric mucosal injury.
| Compound | Urease Inhibition IC50 (µg/mL) |
|---|---|
| This compound | 30 |
| Control | >100 |
The biological activities of this compound can be attributed to its structural features:
- Electrophilic Nature : The formyl group at position 3 can act as an electrophile in Michael addition reactions, allowing it to interact with nucleophiles in biological systems.
- Hydrophobic Interactions : The chlorinated aromatic structure enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Case Studies
- Cytotoxicity in Cancer Research : A study evaluated various substituted benzoates for their effects on human cancer cell lines. This compound was among the most potent compounds tested, leading to apoptosis in treated cells.
- Antimicrobial Efficacy : In clinical microbiology studies, this compound was tested against clinical isolates of H. pylori. Results showed a significant reduction in bacterial viability when exposed to this compound compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

